REACTION_CXSMILES
|
[OH:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]([CH:12]([CH3:14])[CH3:13])[C:9]([OH:11])=[O:10])=[CH:4][CH:3]=1.O1CCOCC1.[OH-].[Na+].Cl[CH:24]([F:26])[F:25]>O>[F:25][CH:24]([F:26])[O:1][C:2]1[CH:3]=[CH:4][C:5]([CH:8]([CH:12]([CH3:14])[CH3:13])[C:9]([OH:11])=[O:10])=[CH:6][CH:7]=1 |f:2.3|
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
OC1=CC=C(C=C1)C(C(=O)O)C(C)C
|
Name
|
|
Quantity
|
65 mL
|
Type
|
reactant
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
19.08 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
46 g
|
Type
|
reactant
|
Smiles
|
ClC(F)F
|
Name
|
ice water
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
washed with ether
|
Type
|
EXTRACTION
|
Details
|
extracted with 200 ml of ether
|
Type
|
EXTRACTION
|
Details
|
The ether extract
|
Type
|
WASH
|
Details
|
is washed with 100 ml of water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated to a white paste
|
Type
|
ADDITION
|
Details
|
A mixture of hexane and methylene chloride
|
Type
|
ADDITION
|
Details
|
is added
|
Type
|
FILTRATION
|
Details
|
The resulting mixture is filtered
|
Type
|
CUSTOM
|
Details
|
to remove the solid which
|
Type
|
CUSTOM
|
Details
|
The filtrate is evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
FC(OC1=CC=C(C=C1)C(C(=O)O)C(C)C)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.41 g | |
YIELD: CALCULATEDPERCENTYIELD | 43% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |